

Thermodynamic Properties of Bis(3-aminopropyl)amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(3-aminopropyl)amine*

Cat. No.: *B123863*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-aminopropyl)amine, also known as dipropylenetriamine or norspermidine, is a simple polyamine with a wide range of applications in chemical synthesis.^{[1][2]} Its utility extends to the formation of hydrogels for biomedical applications and as a linker in the synthesis of more complex molecules. A thorough understanding of its thermodynamic properties is crucial for its effective use in research and development, particularly in process design, safety assessments, and predicting its behavior in various chemical environments. This technical guide provides a summary of the available thermodynamic data for **Bis(3-aminopropyl)amine**, details on experimental protocols for property determination, and a generalized workflow for such measurements.

Core Thermodynamic Properties

A compilation of the fundamental physicochemical and thermodynamic properties of **Bis(3-aminopropyl)amine** is presented below.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C6H17N3	[3]
Molecular Weight	131.22 g/mol	[4]
Melting Point	-14 °C	[3]
Boiling Point	151 °C at 50 mmHg	[1]
Density	0.938 g/mL at 25 °C	[1]
Vapor Pressure	1.498 mmHg at 25 °C	[3]
Refractive Index	n20/D 1.481	[1]

Thermodynamic Data

While a comprehensive set of experimentally determined thermodynamic data for **Bis(3-aminopropyl)amine** is not readily available in the public domain, the following table summarizes the known values. The enthalpy of vaporization and heat capacity are critical parameters for many applications, and the subsequent sections detail the experimental methods by which they can be determined.

Thermodynamic Property	Value	Reference
Enthalpy of Vaporization (ΔH_{vap})	Data not available	
Heat Capacity (Cp)	Data not available	
Standard Enthalpy of Formation (ΔH_f°)	Data not available	
Gibbs Free Energy of Formation (ΔG_f°)	Data not available	

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections describe generalized protocols for measuring key thermodynamic parameters of a liquid amine like **Bis(3-aminopropyl)amine**.

Determination of Enthalpy of Vaporization (ΔH_{vap})

The enthalpy of vaporization can be determined calorimetrically. This method directly measures the heat required to vaporize a known amount of the substance.

Principle: A known mass of the liquid is vaporized at a constant temperature, and the energy input required for this phase change is measured.

Apparatus:

- A vaporization calorimeter (e.g., a Calvet-type calorimeter)
- Precision balance
- Temperature controller
- Inert gas supply (e.g., nitrogen) for carrier gas methods

Procedure:

- A precisely weighed sample of **Bis(3-aminopropyl)amine** is introduced into the calorimeter.
- The calorimeter is brought to the desired constant temperature.
- The sample is vaporized, for instance, by passing a controlled flow of an inert carrier gas over it.
- The heat absorbed during the vaporization process is measured by the calorimeter's sensors.
- The enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

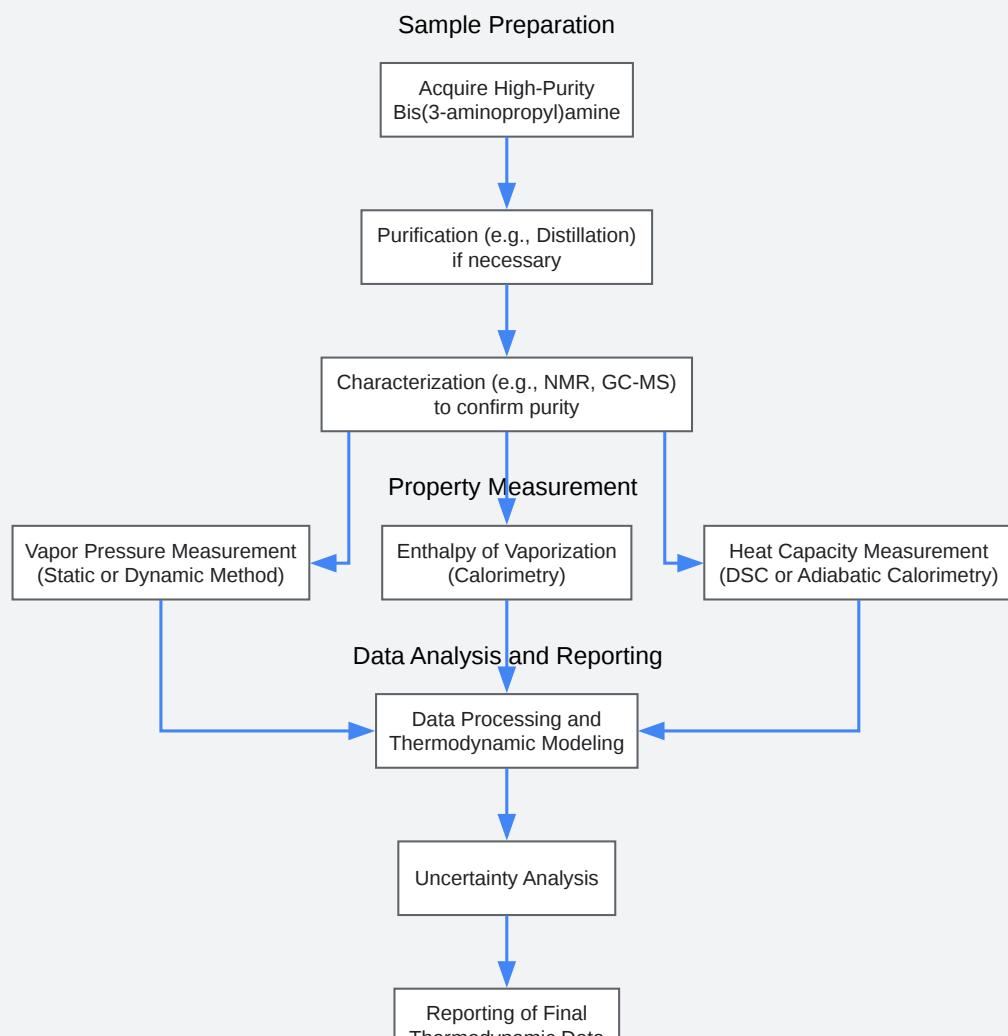
Determination of Liquid Heat Capacity (Cp)

The heat capacity of a liquid can be determined using various calorimetric techniques, such as adiabatic calorimetry or differential scanning calorimetry (DSC).

Principle: A known quantity of heat is supplied to a known mass of the substance, and the resulting temperature change is measured.

Apparatus:

- A differential scanning calorimeter (DSC) or an adiabatic calorimeter
- Precision balance
- Sample pans (for DSC)


Procedure using DSC (a common method):

- A baseline is established by running the DSC with empty sample and reference pans.
- A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and heated at a controlled rate to obtain a calibration curve.
- A precisely weighed sample of **Bis(3-aminopropyl)amine** is placed in a hermetically sealed sample pan.
- The sample is subjected to the same heating program as the standard.
- The heat flow to the sample is measured as a function of temperature.
- The heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the standard and the baseline.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a liquid amine.

Generalized Workflow for Thermodynamic Property Determination of a Liquid Amine

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for determining thermodynamic properties.

Applications in Drug Development

While **Bis(3-aminopropyl)amine** is not typically a final drug product, its properties are relevant to drug development in several ways:

- Synthetic Building Block: It serves as a versatile starting material or intermediate in the synthesis of more complex pharmaceutical compounds. Understanding its thermodynamic properties is essential for optimizing reaction conditions and ensuring process safety.
- Hydrogel Formation: It can be used to synthesize chitosan-based hydrogels which have potential biomedical applications, such as in drug delivery systems.^[5] The thermodynamic characteristics of the amine can influence the formation and properties of these hydrogels.
- Nanoparticle Functionalization: The amine groups of **Bis(3-aminopropyl)amine** can be used to functionalize nanoparticles, providing a surface for further modification and attachment of drug molecules.

Thermal Decomposition

While specific studies on the thermal decomposition of **Bis(3-aminopropyl)amine** are not widely reported, it is known that amines, in general, can decompose at high temperatures to release toxic fumes, including nitrogen oxides (NOx).^[2] Therefore, it is crucial to handle this compound with appropriate safety precautions, especially at elevated temperatures.

Conclusion

This technical guide has summarized the currently available thermodynamic properties of **Bis(3-aminopropyl)amine** and outlined the standard experimental procedures for determining key missing data points, namely the enthalpy of vaporization and heat capacity. The provided workflow diagram offers a clear overview of the experimental process. For researchers and professionals in drug development and other scientific fields, a comprehensive understanding of these properties is fundamental for the safe and effective application of this versatile chemical compound. Further experimental investigation is warranted to establish a complete thermodynamic profile for **Bis(3-aminopropyl)amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. DIPROPYLENETRIAMINE CAS#: 56-18-8 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Bis(3-aminopropyl)amine | C6H17N3 | CID 5942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- To cite this document: BenchChem. [Thermodynamic Properties of Bis(3-aminopropyl)amine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123863#thermodynamic-properties-of-bis-3-aminopropyl-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com